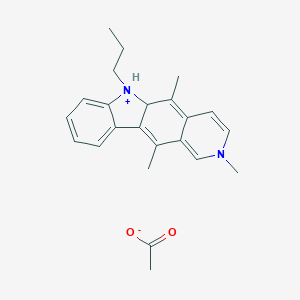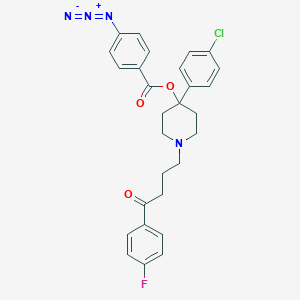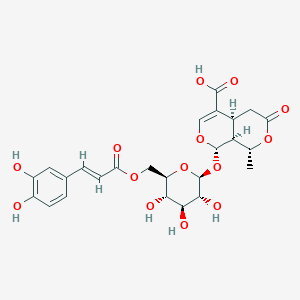![molecular formula C10H7N3O B056787 1H-Imidazo[4,5-f]quinolin-2(3H)-one CAS No. 117416-41-8](/img/structure/B56787.png)
1H-Imidazo[4,5-f]quinolin-2(3H)-one
Overview
Description
1H-Imidazo[4,5-f]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f]quinolin-2(3H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of quinoline derivatives with appropriate imidazole precursors. For instance, the reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde under specific conditions can yield 2-(2-thienyl)-1H-imidazo[4,5-f]quinolin-2(3H)-one .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free conditions and environmentally friendly reagents to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-f]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Scientific Research Applications
1H-Imidazo[4,5-f]quinolin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its role in drug development, particularly as inhibitors targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-f]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Imidazo[4,5-f]quinolin-2(3H)-one can be compared with other similar compounds such as:
1H-Imidazo[1,5-a]quinoline: Another fused N-heterocyclic compound with similar biological activities.
1H-Imidazo[4,5-c]quinoline: Known for its role as a Toll-like receptor agonist.
2-(2-thienyl)-1H-imidazo[4,5-f]quinoline: A derivative with additional functional groups enhancing its chemical properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-f]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-4-3-7-6(9(8)13-10)2-1-5-11-7/h1-5H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCYAQHNSRQCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)


